ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Overview
Description
Ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a chemical compound with the linear formula C12H15NO3 . It has a molecular weight of 221.258 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Its molecular weight is 221.26 .Scientific Research Applications
Synthesis and Chemical Reactions
Ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate serves as a versatile intermediate in organic synthesis. It has been utilized in various chemical reactions, including the phosphine-catalyzed [4 + 2] annulation process. This method allows for the synthesis of highly functionalized tetrahydropyridines, showcasing complete regioselectivity and excellent yields. Such reactions demonstrate the compound's utility in constructing complex nitrogen-containing heterocycles, which are prevalent in natural products and pharmaceuticals (Zhu, Lan, & Kwon, 2003).
Another application is seen in the formation of 2-ethoxycarbonyloxy-3-ethynylindoles from indol-2(3H)-ones, indicating the compound's role in diversifying indole derivatives. Such transformations are critical for exploring new pharmacophores and enhancing the structural diversity of synthetic libraries (Beccalli, Marchesini, & Pilati, 1994).
Photophysical Properties
The compound has also been studied for its photophysical properties, particularly in the context of photoisomerisation. Research on ethyl-4,5-dihydro-5-oxo-2-phenyl(1H)pyrrole-3-carboxylate and its analogues has shed light on their absorption and fluorescence spectra, demonstrating significant shifts and photoisomerisation effects. These findings are crucial for the development of novel photoactive materials, offering insights into their potential applications in photodynamic therapy and as photo-switchable molecules (Vyňuchal et al., 2008).
Antimicrobial Applications
Additionally, this compound derivatives have shown promise in antimicrobial applications. A study on chromone-pyrimidine coupled derivatives highlighted their potential as antimicrobial agents. These compounds were synthesized using an environmentally friendly method and evaluated for their in vitro antifungal and antibacterial activities. The study not only offers new avenues for antimicrobial drug development but also emphasizes the importance of sustainable chemistry in pharmaceutical research (Tiwari et al., 2018).
Catalysis and Green Chemistry
The compound's utility extends into catalysis and green chemistry as well. It acts as a substrate in FeCl2-promoted carbomethylation reactions, leading to the formation of 3-ethyl-3-substituted indolin-2-ones. These reactions underscore the role of this compound in facilitating environmentally friendly synthetic approaches that are crucial for sustainable industrial practices (Dai et al., 2014).
Safety and Hazards
This compound is sold with a warning signal. The hazard statements associated with it are H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, do not eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
ethyl 3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-3-16-12(15)11-7(2)10-8(13-11)5-4-6-9(10)14/h13H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLLFMATRGJDCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)CCCC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90223024 | |
Record name | Indole-2-carboxylic acid, 4,5,6,7-tetrahydro-3-methyl-4-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90223024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7272-58-4 | |
Record name | Indole-2-carboxylic acid, 4,5,6,7-tetrahydro-3-methyl-4-oxo-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007272584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indole-2-carboxylic acid, 4,5,6,7-tetrahydro-3-methyl-4-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90223024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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